molecular formula C16H28O6P2 B041938 1,2-Bis(diethoxyphosphorylmethyl)benzene CAS No. 42092-05-7

1,2-Bis(diethoxyphosphorylmethyl)benzene

Cat. No.: B041938
CAS No.: 42092-05-7
M. Wt: 378.34 g/mol
InChI Key: QGWJCWACZNPKEO-UHFFFAOYSA-N
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Description

1,2-Bis(diethoxyphosphorylmethyl)benzene is an organophosphorus compound with the molecular formula C16H28O6P2 and a molecular weight of 378.34 g/mol. This compound is characterized by the presence of two diethoxyphosphorylmethyl groups attached to a benzene ring. It is a useful research chemical and has applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(diethoxyphosphorylmethyl)benzene typically involves the reaction of diethyl phosphite with a suitable benzyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the benzyl halide as an electrophile .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(diethoxyphosphorylmethyl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(diethoxyphosphorylmethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1,2-Bis(diethoxyphosphorylmethyl)benzene involves its ability to form complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The phosphoryl groups can interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound with similar coordination chemistry properties.

    1,2-Bis(diethoxyphosphorylmethyl)ethane: A structurally similar compound with different substituents on the benzene ring.

Uniqueness

1,2-Bis(diethoxyphosphorylmethyl)benzene is unique due to its specific diethoxyphosphorylmethyl groups, which provide distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications in catalysis and material science .

Properties

IUPAC Name

1,2-bis(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-11-9-10-12-16(15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWJCWACZNPKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147683
Record name P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42092-05-7
Record name P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42092-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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